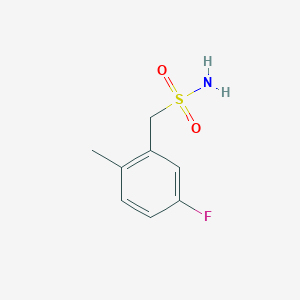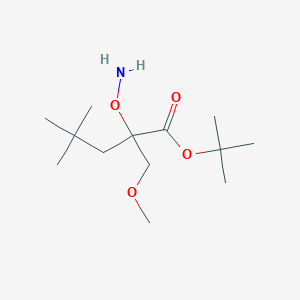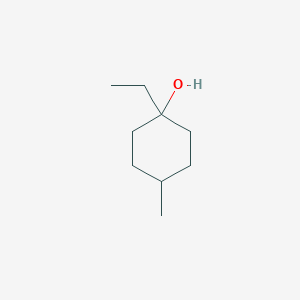
1-Cyclobutyl-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutyl-1H-1,2,3-triazol-4-amine is a chemical compound with the molecular formula C6H10N4 and a molecular weight of 138.17 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and chemical synthesis.
Métodos De Preparación
. This reaction is often catalyzed by copper (I) ions, which facilitate the formation of the triazole ring. The reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Cyclobutyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the triazole ring to other functional groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.
Aplicaciones Científicas De Investigación
1-Cyclobutyl-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The exact mechanism of action of 1-Cyclobutyl-1H-1,2,3-triazol-4-amine is not well-documented. like other triazole compounds, it is believed to interact with various molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
1-Cyclobutyl-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives such as 1-phenyl-1H-1,2,3-triazole and 1-methyl-1H-1,2,3-triazole. While these compounds share a common triazole ring, their unique substituents confer different chemical and biological properties. For example, 1-phenyl-1H-1,2,3-triazole is known for its antifungal activity, while 1-methyl-1H-1,2,3-triazole is used in the synthesis of various pharmaceuticals.
Propiedades
Fórmula molecular |
C6H10N4 |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
1-cyclobutyltriazol-4-amine |
InChI |
InChI=1S/C6H10N4/c7-6-4-10(9-8-6)5-2-1-3-5/h4-5H,1-3,7H2 |
Clave InChI |
LTVMXJCGTVRCHG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)N2C=C(N=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13179267.png)
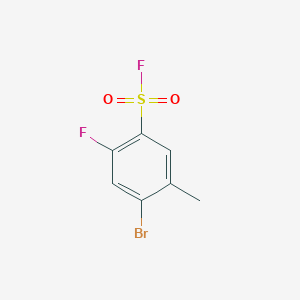
![4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13179281.png)
![N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine](/img/structure/B13179284.png)

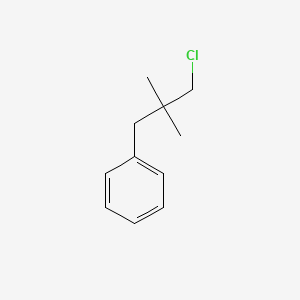
![1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13179293.png)


![3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)
